molecular formula C8H14O2 B155405 ethyl (E)-2-methylpent-3-enoate CAS No. 1617-23-8

ethyl (E)-2-methylpent-3-enoate

Cat. No.: B155405
CAS No.: 1617-23-8
M. Wt: 142.20 g/mol
InChI Key: HOWBPXBYCPKWBL-UHFFFAOYSA-N
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Description

Ethyl (E)-2-methylpent-3-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant fragrances and are commonly used in the flavor and fragrance industries. This compound, specifically, is known for its fruity aroma and is often utilized in the formulation of various perfumes and flavoring agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (E)-2-methylpent-3-enoate can be synthesized through the esterification of (E)-2-methylpent-3-enoic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to maximize yield and efficiency. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl (E)-2-methylpent-3-enoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.

    Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

Major Products Formed:

    Hydrolysis: (E)-2-methylpent-3-enoic acid and ethanol.

    Reduction: (E)-2-methylpent-3-en-1-ol.

    Transesterification: A new ester and ethanol.

Scientific Research Applications

Ethyl (E)-2-methylpent-3-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with various enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

Ethyl (E)-2-methylpent-3-enoate can be compared with other esters such as ethyl acetate, ethyl butanoate, and ethyl hexanoate. While all these compounds share the ester functional group, they differ in their carbon chain length and branching, which affects their physical and chemical properties. This compound is unique due to its specific structure, which imparts distinct reactivity and applications.

Comparison with Similar Compounds

    Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.

    Ethyl butanoate: Known for its pineapple-like aroma, used in flavorings.

    Ethyl hexanoate: Has a fruity odor, used in perfumes and flavorings.

Ethyl (E)-2-methylpent-3-enoate stands out due to its specific molecular structure, which provides unique properties and applications in various fields.

Properties

IUPAC Name

ethyl 2-methylpent-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h4,6-7H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWBPXBYCPKWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C=CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2051768
Record name Ethyl 2-methyl-3-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2051768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1617-23-8
Record name Ethyl 2-methyl-3-pentenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1617-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pentenoic acid, 2-methyl-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 2-methyl-3-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2051768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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